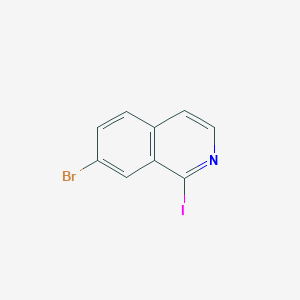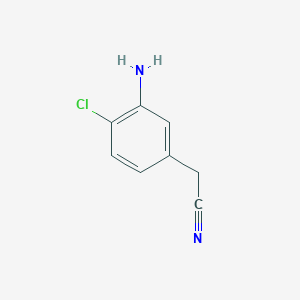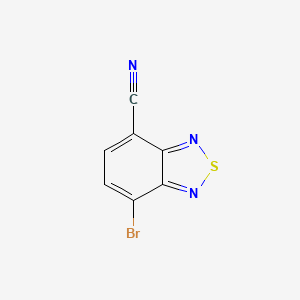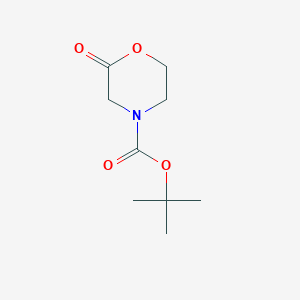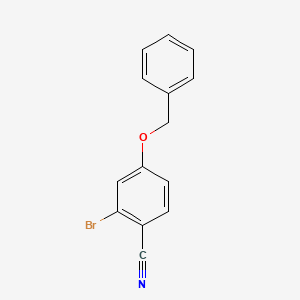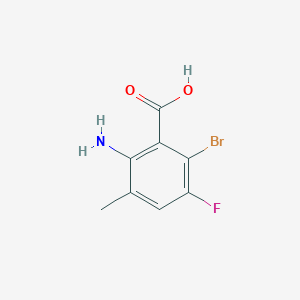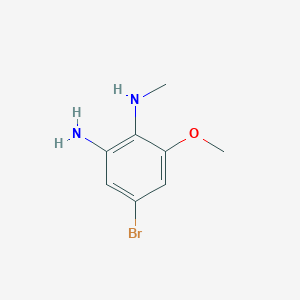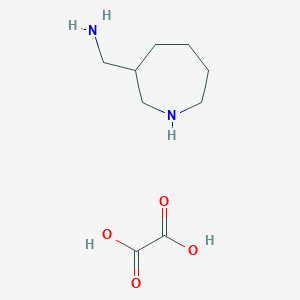
Azepan-3-ylmethanamine, oxalic acid
Descripción general
Descripción
Azepan-3-ylmethanamine, oxalic acid is an organic compound with the chemical formula C9H18N2O4 . It is a powder at room temperature . It is one of the numerous organic compounds that are part of life science products .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:C1CCNCC(C1)CN.C(=O)(C(=O)O)O . The compound has a molecular weight of 218.25 . Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 218.25 . The compound’s physical and chemical properties can be influenced by factors such as particle size, density, grindability, and thermal properties .Aplicaciones Científicas De Investigación
1. Protein Kinase B Inhibition
Azepane derivatives have been evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA), with specific compounds showing plasma stability and high in vitro activity (Breitenlechner et al., 2004).
2. Interaction with Gold (III)
The interaction of gold (III) with azepan-1-yl derivatives has been studied, revealing oxidation-reduction characteristics and complex formation (Darbinyan et al., 2022).
3. Pharmacological Properties
Azepane-based compounds exhibit a variety of pharmacological properties, including applications in anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial treatments. They are also used as histamine H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsants (Zha et al., 2019).
4. Conformational Energetics Study
Computational and experimental thermochemical studies of azepan and azepan-1-ylacetonitrile have been conducted to understand their conformational energetics (Freitas et al., 2014).
5. Stabilization of Peptide Structures
Azepane-derived amino acids have been shown to effectively stabilize 3(10) helical structures in short peptides (Núñez-Villanueva et al., 2012).
6. Azepane Scaffolds in Drug Discovery
Functionalized azepane and oxepane scaffolds have been developed for potential use in library synthesis, demonstrating their utility in drug discovery (Nortcliffe et al., 2015).
7. Antimycobacterial Activity
Azepane derivatives derived from betulonic, oleanonic, and ursonic acids have shown promising in vitro antimycobacterial activities, indicating their potential as antitubercular agents (Medvedeva et al., 2018).
8. Adsorption of Reactive Anionic Azo Dyes
Chitosan cross-linked with oxalic acid has been used for the effective adsorption of reactive anionic azo dyes from wastewater, highlighting its potential as an environmentally friendly adsorbent (Pérez-Calderón et al., 2021).
9. Cannabinoid Type 2 Receptor Agonists
Derivatives of azepan-2-one have been discovered as new agonists for the cannabinoid receptor CB2, showing potential for the treatment of inflammatory pain (Nan et al., 2023).
Mecanismo De Acción
Target of Action
The primary target of oxalic acid, a component of Azepan-3-ylmethanamine, oxalic acid, is the Proto-oncogene tyrosine-protein kinase Src in humans . This protein plays a crucial role in regulating cellular processes such as cell growth, division, migration, and survival.
Biochemical Pathways
Oxalic acid is involved in various biochemical pathways. It is a secondary metabolite secreted by fungi, bacteria, and plants, and it plays a role in processes such as nutrient availability, weathering of minerals, and precipitation of metal oxalates . Oxalic acid is also involved in the degradation of the lignocellulose complex by fungi .
Result of Action
Given that oxalic acid targets the proto-oncogene tyrosine-protein kinase src, it may influence cellular processes regulated by this protein .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of low molecular weight organic acids in the soil can affect the geochemical behavior of heavy metal(loid)s, including their adsorption and desorption . Furthermore, the presence of biochar in the soil can affect the dynamics of oxalic acid .
Análisis Bioquímico
Biochemical Properties
Azepan-3-ylmethanamine, oxalic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with oxalate oxidase, an enzyme that catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide. This interaction is crucial for the detoxification of oxalate in biological systems . Additionally, this compound can chelate metal ions, influencing the activity of metalloenzymes and affecting various metabolic pathways .
Cellular Effects
This compound has diverse effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, oxalic acid, a component of the compound, has been shown to induce programmed cell death (PCD) in plant cells by triggering an early anionic efflux, which is a prerequisite for ethylene synthesis and PCD . This compound can also affect the redox environment of cells, impacting the generation of reactive oxygen species (ROS) and modulating antioxidant defenses .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. Oxalic acid, part of the compound, can bind to calcium ions, forming insoluble calcium oxalate crystals. This binding interaction is significant in various biological processes, including the regulation of calcium levels and the formation of kidney stones. Additionally, this compound can inhibit certain enzymes by chelating essential metal cofactors, thereby modulating enzyme activity and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors influencing its long-term effects on cellular function. Studies have shown that oxalic acid can have long-term effects on the behavior and longevity of honeybees, indicating potential temporal effects in other biological systems as well . The stability of this compound under various conditions can impact its efficacy and safety in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of oxalic acid have been associated with increased toxicity and adverse effects. For example, in honeybee colonies, higher doses of oxalic acid vaporization significantly reduced mite infestations but also posed risks to colony health . Understanding the dosage-dependent effects of this compound is essential for optimizing its use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. Oxalic acid, a component of the compound, is part of the oxalate metabolic pathway. This pathway includes the conversion of oxalate to carbon dioxide and water through the action of oxalate oxidase . Additionally, oxalic acid can influence the tricarboxylic acid (TCA) cycle by interacting with key enzymes and metabolites, affecting overall metabolic flux and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. Oxalic acid can be transported across cell membranes through specific transporters and channels. Its distribution within tissues can affect its localization and accumulation, impacting its biological activity . Understanding the transport mechanisms of this compound is crucial for predicting its effects in different biological contexts.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Oxalic acid, for instance, can localize to specific cellular compartments, such as the mitochondria, where it can affect mitochondrial function and energy production . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, modulating its interactions with other biomolecules and its overall biological effects .
Propiedades
IUPAC Name |
azepan-3-ylmethanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.C2H2O4/c8-5-7-3-1-2-4-9-6-7;3-1(4)2(5)6/h7,9H,1-6,8H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUFMWHEYCHFEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)CN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


